molecular formula C8H11ClN2 B1386272 4-Chloro-2,6-diethylpyrimidine CAS No. 150358-10-4

4-Chloro-2,6-diethylpyrimidine

Cat. No. B1386272
CAS RN: 150358-10-4
M. Wt: 170.64 g/mol
InChI Key: NLUQKSBLKAPEDE-UHFFFAOYSA-N
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Description

4-Chloro-2,6-diethylpyrimidine is a synthetic organic compound . It belongs to the pyrimidine family of heterocyclic compounds, which are widely used in medicinal chemistry.


Synthesis Analysis

While specific synthesis methods for 4-Chloro-2,6-diethylpyrimidine were not found, pyrimidines can be synthesized using various methods . For instance, one process involves reacting barbituric acid with phosphorus oxychloride .

Scientific Research Applications

Synthesis of Anilinopyrimidines

4-Chloro-2,6-diethylpyrimidine: is used in the synthesis of 2-anilinopyrimidines , which are compounds of significant interest due to their potential bioactivity . These derivatives are synthesized through aromatic nucleophilic substitution under microwave conditions, which has been shown to be more efficient than conventional heating methods .

Antiproliferative Agents

The derivatives of pyrimidine, such as those obtained from 4-Chloro-2,6-diethylpyrimidine , have been evaluated for their antiproliferative activity against cancer cell lines . This makes them valuable in the development of new chemotherapeutic agents.

Fungicides and Pesticides

Pyrimidine derivatives are well-known for their biological activity as fungicides and pesticides . The structural modifications using 4-Chloro-2,6-diethylpyrimidine can lead to the development of novel compounds with enhanced efficacy in agricultural applications.

Kinase Inhibitors

Some pyrimidine derivatives are being studied as kinase inhibitors, which play a crucial role in the regulation of cell functions . These compounds can be used to target specific kinases involved in diseases, offering a pathway for the development of targeted therapies.

Molecular Recognition

The role of pyrimidine derivatives in the generation of supramolecular networks for molecular recognition has been demonstrated . This application is crucial in the field of biochemical sensors and molecular diagnostics.

Organic Synthesis

4-Chloro-2,6-diethylpyrimidine: serves as a key intermediate in organic synthesis, contributing to the creation of a wide range of chemical compounds with diverse chemical and biological applications .

Safety and Hazards

While specific safety data for 4-Chloro-2,6-diethylpyrimidine was not found, related compounds such as 4-Chloro-2,6-diaminopyrimidine have safety data available. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling .

properties

IUPAC Name

4-chloro-2,6-diethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-3-6-5-7(9)11-8(4-2)10-6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUQKSBLKAPEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,6-diethylpyrimidine

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